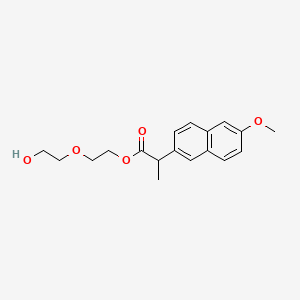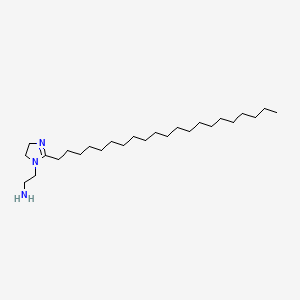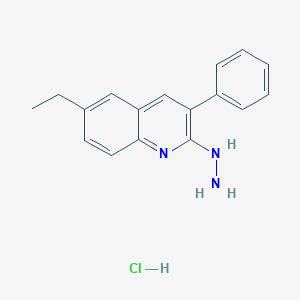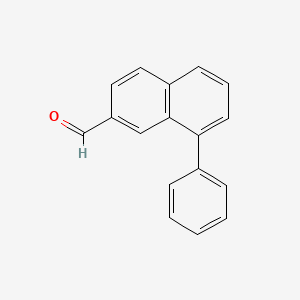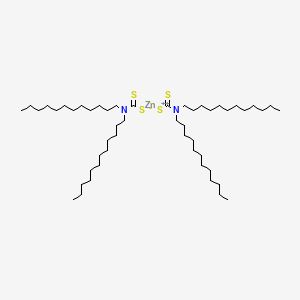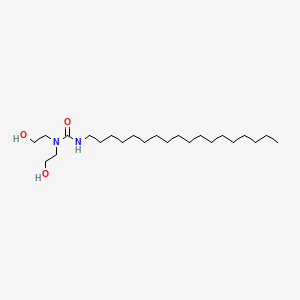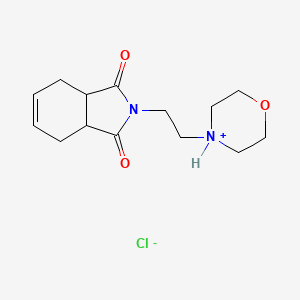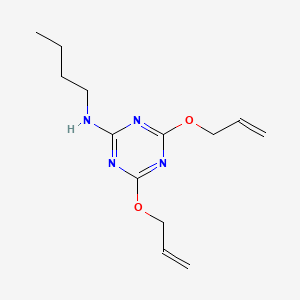
Hexaethyldiplumbane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexaethyldiplumbane is an organolead compound with the molecular formula C12H30Pb2 . It is characterized by the presence of two lead atoms bonded to six ethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexaethyldiplumbane can be synthesized through the reaction of tetraethyllead with lead(II) chloride in the presence of a suitable solvent. The reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Hexaethyldiplumbane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form lead oxides and other by-products.
Reduction: Can be reduced under specific conditions to yield lead metal and ethyl radicals.
Substitution: Undergoes substitution reactions where ethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed:
Oxidation: Lead oxides and ethyl by-products.
Reduction: Lead metal and ethyl radicals.
Substitution: Various organolead compounds depending on the substituent introduced.
Scientific Research Applications
Hexaethyldiplumbane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organolead compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential effects on biological systems, including its toxicity and interactions with biomolecules.
Medicine: Studied for its potential use in radiopharmaceuticals and as a contrast agent in imaging techniques.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of hexaethyldiplumbane involves its interaction with various molecular targets. The lead atoms in the compound can form bonds with other elements and compounds, leading to the formation of new products. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Tetraethyllead: Another organolead compound with four ethyl groups bonded to a single lead atom.
Hexamethyldiplumbane: Similar structure but with methyl groups instead of ethyl groups.
Tetramethyllead: Contains four methyl groups bonded to a single lead atom.
Uniqueness: Hexaethyldiplumbane is unique due to its specific arrangement of ethyl groups and lead atoms, which gives it distinct chemical properties and reactivity compared to other organolead compounds.
Properties
CAS No. |
2388-00-3 |
|---|---|
Molecular Formula |
C12H30Pb2 |
Molecular Weight |
5.9e+02 g/mol |
InChI |
InChI=1S/6C2H5.2Pb/c6*1-2;;/h6*1H2,2H3;; |
InChI Key |
DTTVFKVGEOETRX-UHFFFAOYSA-N |
Canonical SMILES |
CC[Pb](CC)CC.CC[Pb](CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


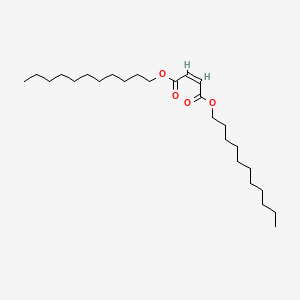
![2,2'-[[2-[[2-[(2-Hydroxyethyl)amino]ethyl]amino]ethyl]imino]bisethanol](/img/structure/B13750711.png)
![4-[(2-chlorophenyl)-[4-(ethylamino)-3-methylphenyl]-methoxymethyl]-N-ethyl-2-methylaniline](/img/structure/B13750714.png)
![3-[2,4-diphenyl-3-[3-(trimethylazaniumyl)propoxycarbonyl]cyclobutanecarbonyl]oxypropyl-trimethylazanium;diiodide](/img/structure/B13750716.png)
